molecular formula C13H14ClNO B14544070 4-Chloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide CAS No. 61955-34-8

4-Chloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide

Cat. No.: B14544070
CAS No.: 61955-34-8
M. Wt: 235.71 g/mol
InChI Key: BJWBHSHUQFGFAV-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide is an organic compound with the molecular formula C₁₂H₁₂ClNO. It is characterized by the presence of a chloro-substituted benzamide group and an alkyne functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-methyl-3-butyn-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction Reactions: The alkyne group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

    Substitution: Formation of N-substituted benzamides.

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

4-Chloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The alkyne group can participate in click chemistry reactions, facilitating the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(1,1-dimethyl-2-propynyl)benzamide
  • N-(3-methylbutyn-3-yl)-4-chlorobenzamide
  • 4-Chloro-N-(1,1-dimethylprop-2-ynyl)benzamide

Uniqueness

4-Chloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both a chloro and an alkyne group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61955-34-8

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

4-chloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide

InChI

InChI=1S/C13H14ClNO/c1-5-13(2,3)15(4)12(16)10-6-8-11(14)9-7-10/h1,6-9H,2-4H3

InChI Key

BJWBHSHUQFGFAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)N(C)C(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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